5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves multiple steps. One common method starts with the chlorination of 3-chloro-2-methylaniline, followed by a series of reactions to introduce the triazole ring and the prop-2-en-1-yl group . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylphenylamine: A precursor in the synthesis of the target compound.
Imidazole derivatives: Similar in structure and often used in similar applications.
Uniqueness
3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15ClN4S |
---|---|
Molecular Weight |
294.80 g/mol |
IUPAC Name |
3-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H15ClN4S/c1-3-7-18-12(16-17-13(18)19)8-15-11-6-4-5-10(14)9(11)2/h3-6,15H,1,7-8H2,2H3,(H,17,19) |
InChI Key |
GCLDEFJGCAMIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=NNC(=S)N2CC=C |
Origin of Product |
United States |
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